3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, also known as BML-210, is a synthetic compound that belongs to the class of flavones. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
- 4-Methylumbelliferone acetate has shown promise as an anticancer agent. It inhibits hyaluronan synthesis, which is associated with tumor progression and metastasis. By reducing hyaluronan levels, it may limit tumor growth and invasion .
- Researchers have explored the anti-inflammatory properties of this compound. It can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. Such effects could be valuable in managing chronic inflammatory conditions .
- Studies suggest that 4-methylumbelliferone acetate may protect the liver from damage caused by toxins or diseases. It can reduce fibrosis and inflammation, making it a potential therapeutic option for liver disorders .
- As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Its antioxidant activity contributes to overall health and may have implications in preventing age-related diseases .
- 4-Methylumbelliferone acetate exhibits fluorescence when exposed to UV light. Researchers have used it as a fluorescent probe to study biological processes, including enzyme activity and cellular uptake .
- Due to its solubility and stability, this compound has been investigated for drug delivery applications. It can serve as a carrier for hydrophobic drugs, enhancing their bioavailability and targeting specific tissues .
Anticancer Activity
Anti-inflammatory Effects
Hepatoprotective Potential
Antioxidant Properties
Fluorescent Probe
Drug Delivery Systems
These applications highlight the versatility and potential of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate in various scientific contexts. Further research and exploration may reveal additional uses for this intriguing molecule .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate may also interact with its targets in a similar manner, leading to diverse biological effects.
Biochemical Pathways
It’s known that many bioactive compounds can influence a variety of biochemical pathways, leading to downstream effects
Result of Action
Given the potential biological activities of similar compounds , it’s likely that this compound could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCHWPVHVGWMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.